9H-3,9'-Bicarbazole
Overview
Description
9H-3,9’-Bicarbazole: is an organic compound with the molecular formula C24H16N2 . It is a derivative of carbazole, a tricyclic aromatic compound. The structure of 9H-3,9’-Bicarbazole consists of two carbazole units connected at the 9-position. This unique structure offers a new molecular skeleton for the development of materials in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .
Mode of Action
9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .
Biochemical Pathways
It is involved in the luminescent mechanics of tadf molecules .
Pharmacokinetics
Its solubility and other physicochemical properties have been reported .
Result of Action
The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photostimulated SRN1 Substitution Reactions: This method allows for the intramolecular carbon-nitrogen bond formation of 2’-halo [1,1’-biphenyl]-2-amines under mild and transition-metal-free conditions.
Catalytic High Yielding Procedure: This method involves the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks.
Industrial Production Methods: The industrial production of 9H-3,9’-Bicarbazole typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-3,9’-Bicarbazole can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Biphenyl-utilizing bacteria can oxidize 9H-3,9’-Bicarbazole to form hydroxylated metabolites.
Reducing Agents: Specific reducing agents can be used under controlled conditions to achieve reduction.
Substituting Agents: Various substituting agents can be used to introduce different functional groups at the nitrogen atoms.
Major Products Formed:
Hydroxylated Metabolites: Formed during oxidation reactions.
Reduced Forms: Obtained through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 9H-3,9’-Bicarbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of materials for OLEDs .
Medicine: Research is ongoing to explore the potential medicinal applications of 9H-3,9’-Bicarbazole and its derivatives .
Industry: The compound is used in the development of materials for optoelectronic devices, including OLEDs and other light-emitting applications .
Comparison with Similar Compounds
Carbazole (C12H9N): A tricyclic aromatic compound with high hole-transporting capabilities and strong fluorescence.
9,9-Dimethylacridan (C15H15N): Known for its use in TADF emitters.
Carbazolyl-Phenyl (C18H13N): Used in the development of materials for OLEDs.
1,3,6,8-Tetramethyl-9H-Carbazole (C16H17N): Another compound used in TADF emitters.
Uniqueness of 9H-3,9’-Bicarbazole: The unique structure of 9H-3,9’-Bicarbazole, consisting of two carbazole units connected at the 9-position, offers distinct advantages in the development of materials for optoelectronic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile building block in scientific research and industrial applications.
Properties
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
Record name | 9H-3,9'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18628-07-4 | |
Record name | 9H-3,9'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9'-Bicarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?
A1: this compound (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).
Q2: How does the structure of this compound affect its performance in OLEDs?
A2: The two carbazole units in this compound are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes this compound a good hole-transporting material. Researchers have explored linking various electron-deficient units to the this compound core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].
Q3: What are some examples of successful applications of this compound in OLEDs?
A3: this compound has been successfully employed in various OLED architectures:
- As a building block in bipolar host materials: By combining this compound with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of this compound in achieving high-performance OLEDs.
- As a component of self-hosting TADF emitters: Researchers have integrated this compound into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a this compound unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.
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